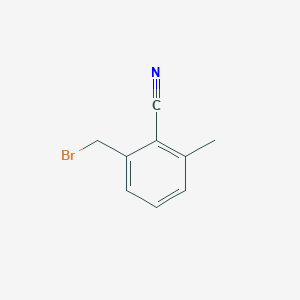

2-(Bromomethyl)-6-methylbenzonitrile

Description

Contextual Significance within Benzonitrile (B105546) Derivatives

Benzonitrile derivatives are a cornerstone in medicinal and materials chemistry, prized for the nitrile group's ability to act as a key pharmacophore or a precursor to other functional groups. The nitrile moiety is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. It can participate in various transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems.

What sets 2-(Bromomethyl)-6-methylbenzonitrile apart is the juxtaposition of the nitrile with a bromomethyl group at the ortho position, further flanked by a methyl group. This 2,6-disubstitution pattern introduces significant steric hindrance around the nitrile and benzylic position, which can be strategically exploited to control reaction selectivity. The presence of the bromomethyl group, a potent electrophile, provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the cyanobenzyl scaffold into a wide range of molecules. wiley-vch.de

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1261573-68-5 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

Role as a Strategic Building Block in Chemical Research

The utility of this compound as a strategic building block stems from the differential reactivity of its two functional groups. The bromomethyl group is highly susceptible to nucleophilic attack, making it an excellent site for introducing a variety of substituents. This reactivity is a cornerstone of its application in the construction of complex molecular frameworks. wiley-vch.de

A plausible and common synthetic route to this compound is the radical bromination of 2,6-dimethylbenzonitrile (B146758). This type of transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mdpi.com This method allows for the selective bromination of the benzylic methyl group.

The nitrile group, while less reactive under standard nucleophilic substitution conditions, can be transformed under more forcing conditions or with specific reagents. This orthogonality in reactivity allows for a stepwise functionalization of the molecule, a key strategy in multi-step organic synthesis. For instance, the bromomethyl group can first react with a nucleophile, and in a subsequent step, the nitrile can be manipulated to build further complexity.

Overview of Research Trajectories for Alkyl Halide and Nitrile Functionalized Aromatics

Aromatic compounds functionalized with both alkyl halides and nitriles are valuable intermediates in organic synthesis, with research trajectories extending into several key areas:

Medicinal Chemistry: The benzonitrile moiety is a recognized pharmacophore in numerous drug candidates. The ability to introduce diverse functionalities via the alkyl halide handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 2,6-disubstitution pattern can also impart conformational rigidity, which can be beneficial for binding to biological targets. researchgate.net

Materials Science: Aromatic nitriles are precursors to phthalocyanines and other functional dyes and pigments. The ability to precisely functionalize the aromatic core through the alkyl halide allows for the tuning of the material's electronic and photophysical properties. google.com

Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of complex, highly functionalized aromatic compounds. The unique substitution pattern of molecules like this compound can lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Catalysis: These bifunctional compounds can serve as ligands for transition metal catalysts. The nitrile group can coordinate to a metal center, while the rest of the molecule can be tailored to influence the catalyst's steric and electronic environment.

While specific, detailed research applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules disclosed in patents, for instance, in the context of preparing intermediates for TNF-alpha inhibitors. rsc.org The general reactivity patterns of bromomethylbenzonitriles suggest its significant potential as a versatile building block in the synthesis of a wide array of functional molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJWJJNYAVDONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 6 Methylbenzonitrile

Direct Benzylic Bromination of 2,6-Dimethylbenzonitrile (B146758)

The most common and efficient method for the preparation of 2-(bromomethyl)-6-methylbenzonitrile is the direct benzylic bromination of 2,6-dimethylbenzonitrile. This reaction selectively targets one of the methyl groups attached to the benzene (B151609) ring, leveraging the enhanced reactivity of benzylic C-H bonds.

Radical Bromination Protocols (e.g., N-Bromosuccinimide, Light, Initiators)

Radical bromination is the preferred method for introducing a bromine atom at the benzylic position of alkylarenes. researchgate.net The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is a classic and widely used protocol for this transformation. organic-chemistry.orgmychemblog.com Standard conditions involve refluxing a solution of the substrate with NBS in a non-polar solvent, typically carbon tetrachloride (CCl₄), although less hazardous solvents like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) are now more commonly used. organic-chemistry.orgresearchgate.net The reaction is initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comrsc.org

The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ. researchgate.net This minimizes side reactions, such as the addition of bromine to the aromatic ring. The succinimide (B58015) byproduct is often insoluble in the reaction solvent, providing a visual indication of the reaction's progress. organic-chemistry.org

Below is a table summarizing typical reaction conditions for the benzylic bromination of toluene (B28343) derivatives, which are analogous to the synthesis of this compound.

| Substrate | Reagents | Initiator | Solvent | Time (h) | Yield (%) |

| 4-Methylbenzonitrile | NBS (1.2 equiv) | AIBN | CCl₄ | 8 | 90 |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 equiv) | AIBN (0.04 equiv) | o-Dichlorobenzene | 8 | 92 |

| 2-Bromo-4-methylbenzonitrile | NBS (1.1 equiv) | Benzoyl peroxide | CCl₄ | 6 | 80 |

Table 1: Representative Conditions for Benzylic Bromination using NBS. Data compiled from various sources. researchgate.netrsc.orgwiley-vch.de

Mechanistic Considerations of Free-Radical Halogenation

The benzylic bromination with NBS proceeds via a free-radical chain mechanism. mychemblog.com The process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or irradiation, generating free radicals. These radicals then react with the trace amounts of HBr present to generate a bromine radical (Br•). Alternatively, light can directly cause the homolytic cleavage of the small amount of Br₂ present in NBS. organic-chemistry.org

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethylbenzonitrile. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic ring. The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical. This bromine radical can then participate in another cycle of the chain reaction.

Termination: The chain reaction is terminated when two radicals combine with each other, or when radicals are removed by inhibitors.

Alternative Synthetic Routes to Substituted 2-(Bromomethyl)benzonitrile (B57715) Analogues

While direct bromination is the most straightforward approach, alternative synthetic strategies can be employed to access this compound and its substituted analogues. These methods often involve the construction of the molecule through the manipulation of other functional groups.

Functional Group Interconversions on Pre-functionalized Benzonitriles

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves the conversion of one functional group into another. organic-chemistry.org This approach can be used to synthesize substituted 2-(bromomethyl)benzonitrile analogues from other pre-functionalized benzonitriles or related structures.

One such strategy involves the conversion of a benzyl (B1604629) alcohol to a benzyl bromide. For instance, a pre-existing 2-(hydroxymethyl)-6-methylbenzonitrile could be converted to the target compound using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A patent describes a process for producing cyanobenzyl compounds by transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl or halogenomethyl group. google.com

Another approach starts from a carboxylic acid. For example, 2-methyl-6-benzoic acid can be a precursor. A patent details the selective bromination of 2,6-dimethylbenzoic acid to 2-(bromomethyl)-6-methyl-benzoic acid, which could then potentially be converted to the nitrile. google.com

The nitrile group itself can be introduced at a later stage of the synthesis. For example, a compound with a suitable leaving group could be displaced by a cyanide nucleophile. A patented method describes the synthesis of 2-cyano-benzyl bromide from 2-bromobenzyl alcohol by first protecting the alcohol, then performing a palladium-catalyzed cyanation, followed by bromination. google.com

Multi-step Convergent and Divergent Synthetic Strategies

More complex substituted analogues of 2-(bromomethyl)benzonitrile can be prepared using convergent or divergent synthetic strategies.

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then joined together in the final steps. For instance, a substituted phenyl ring containing a methyl and a bromomethyl group could be coupled with a cyanide source in a late-stage reaction.

Divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. nih.gov Starting from a pre-functionalized benzonitrile (B105546), various substituents can be introduced on the aromatic ring or the existing functional groups can be modified. For example, a patent describes a process for preparing benzonitrile derivatives, including those with a bromomethyl group, as part of the synthesis of more complex molecules. google.com Another study shows the divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones starting from benzyl-substituted precursors, highlighting the potential for creating diverse structures from a common starting point. nih.gov While not directly focused on this compound, these strategies illustrate the principles that can be applied to its synthesis and the generation of its analogues.

Reactivity and Transformational Chemistry of 2 Bromomethyl 6 Methylbenzonitrile

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The primary site of reactivity in 2-(bromomethyl)-6-methylbenzonitrile is the benzylic carbon atom bonded to the bromine. This C-Br bond is polarized, rendering the carbon electrophilic. Furthermore, the benzylic position is activated towards nucleophilic substitution because the transition state of both SN1 (via a stabilized benzylic carbocation) and SN2 pathways is stabilized by the adjacent aromatic ring. For a primary benzylic halide such as this, the SN2 mechanism typically predominates, involving a backside attack by a nucleophile and inversion of configuration at the electrophilic carbon.

Heteroatom nucleophiles, containing lone pairs of electrons on atoms like nitrogen, oxygen, or sulfur, readily react with this compound to form new carbon-heteroatom bonds.

N-Alkylation: Nitrogen nucleophiles, such as primary and secondary amines, react to yield the corresponding substituted benzylamines. This reaction is fundamental for introducing the 2-cyano-6-methylbenzyl group into various molecules. A significant application of this reaction is in the synthesis of heterocyclic structures. For instance, reaction with a primary amine can be the initial step in a tandem reaction sequence leading to N-substituted isoindolinones, where the initial N-alkylation is followed by an intramolecular cyclization involving the nitrile group. organic-chemistry.orgresearchgate.net

O-Alkylation: Oxygen-based nucleophiles, including alkoxides, phenoxides, and carboxylates, can displace the bromide to form ethers and esters, respectively. The reaction with phenols, for example, proceeds in the presence of a base (like Cs2CO3) to deprotonate the phenol, generating a more potent phenoxide nucleophile that subsequently attacks the benzylic carbon. beilstein-journals.org

S-Alkylation: Sulfur nucleophiles, such as thiols and thiophenols, are typically excellent nucleophiles and react efficiently with benzylic bromides to produce thioethers (sulfides). nih.govnih.gov The reaction is often carried out under basic conditions to generate the highly nucleophilic thiolate anion.

The table below illustrates representative SN2 reactions with various heteroatom nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine (N-Alkylation) | Aniline | N-(2-cyano-6-methylbenzyl)aniline |

| Phenoxide (O-Alkylation) | Sodium Phenoxide | (2-cyano-6-methylbenzyl) phenyl ether |

| Thiolate (S-Alkylation) | Sodium Thiophenoxide | (2-cyano-6-methylbenzyl) phenyl sulfide |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an effective electrophile for this purpose.

Displacement by Cyanide: The reaction with metal cyanides, such as sodium cyanide (NaCN), is a straightforward method to form a new C-C bond, yielding a substituted phenylacetonitrile. This transformation extends the carbon chain by one atom and introduces a new nitrile functionality. Such reactions are typically performed in polar aprotic solvents like DMSO to enhance the nucleophilicity of the cyanide ion. syntheticpages.org

Alkylation of Enolates: Enolates, derived from the deprotonation of carbonyl compounds (ketones, esters, etc.) at the α-position, are powerful carbon nucleophiles. Benzylic halides are considered excellent substrates for enolate alkylation via an SN2 mechanism. libretexts.orglibretexts.org For example, the enolate of diethyl malonate can be alkylated with this compound, introducing the 2-cyano-6-methylbenzyl group at the α-carbon of the malonic ester. This product can be further manipulated, for instance, through hydrolysis and decarboxylation. pressbooks.pub

The table below shows examples of C-C bond formation using carbon nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Sodium Cyanide | 2-(2-cyano-6-methylphenyl)acetonitrile |

| Enolate | Diethyl malonate enolate | Diethyl 2-(2-cyano-6-methylbenzyl)malonate |

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. This classic SN2 reaction is known as the Menshutkin reaction. wikipedia.org The nitrogen atom of the tertiary amine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion, which becomes the counter-ion to the newly formed positively charged quaternary ammonium cation. dnu.dp.ua The reaction rate is influenced by the solvent, with polar solvents generally accelerating the process. wikipedia.org These quaternary salts are useful as phase-transfer catalysts and in the synthesis of various ionic liquids and biologically active compounds. google.comnih.gov

| Tertiary Amine | Product (Quaternary Ammonium Salt) |

| Triethylamine | N-(2-cyano-6-methylbenzyl)-N,N,N-triethylammonium bromide |

| Pyridine | 1-(2-cyano-6-methylbenzyl)pyridinium bromide |

Carbon-Carbon Bond Forming Reactions Involving the Benzylic Position

Beyond simple nucleophilic substitution, the benzylic position of this compound can participate in more complex, metal-catalyzed reactions and intramolecular cyclizations to build intricate molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While traditionally applied to aryl and vinyl halides (C(sp²)-X bonds), their scope has been extended to include benzylic halides (C(sp³)-X bonds).

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. The Suzuki coupling of benzyl (B1604629) halides with arylboronic acids provides a direct route to diarylmethane derivatives. researchgate.net The reaction involves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the product. nih.gov

Sonogashira Reaction: The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. More recent protocols have been developed for the sp³-sp coupling between benzyl bromides and terminal alkynes (often as their metal acetylide salts), providing a direct synthesis of substituted alkynes. rsc.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. wikipedia.org Benzylic halides are competent coupling partners in this reaction, reacting with alkenes in the presence of a palladium catalyst and a base to yield allylbenzene (B44316) derivatives. nih.govrsc.org

The table below summarizes these potential cross-coupling transformations.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | 2-Benzyl-6-methylbenzonitrile |

| Sonogashira | Phenylacetylene | 2-(3-phenylprop-1-yn-1-yl)-6-methylbenzonitrile |

| Heck | Styrene | 2-(2,3-diphenylprop-2-en-1-yl)-6-methylbenzonitrile |

The reactivity of the bromomethyl group can be harnessed in intramolecular reactions to construct new ring systems. When a suitable nucleophile is present within the same molecule, an intramolecular cyclization can occur, often leading to polycyclic compounds.

A compelling example of this reactivity is observed in a closely related system, ap-9-(2-bromomethyl-6-methylphenyl)fluorene. In this molecule, the fluorenyl group acts as an intramolecular carbon nucleophile. In ionizing solvents, the compound undergoes a facile intramolecular Friedel-Crafts-type alkylation. The benzylic bromide moiety is attacked by the electron-rich C4a position of the fluorene (B118485) ring, resulting in the formation of a new six-membered ring and yielding the polycyclic aromatic compound 12-methyl-8,12b-dihydrobenz[a]aceanthrylene. This type of annulation reaction demonstrates the potential of the 2-(bromomethyl)benzyl unit to serve as a precursor for complex, fused aromatic systems.

Another strategy involves an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization. For example, the reaction of a 2-(bromomethyl)benzaldehyde (B49007) derivative with a primary amine first forms a secondary amine via N-alkylation. This intermediate can then undergo an acid-catalyzed intramolecular cyclization (a Pictet-Spengler-type reaction) between the amine and the aldehyde to form a new heterocyclic ring system, ultimately leading to isoindoline (B1297411) derivatives. ua.es

| Reaction Type | Description | Resulting Structure |

| Intramolecular Annulation | The C-Br bond is cleaved, and an internal aromatic ring (e.g., a fluorene moiety) acts as a nucleophile, attacking the benzylic carbon. | Fused polycyclic aromatic system |

| Tandem Alkylation/Cyclization | Reaction with a bifunctional reagent, such as an amino alcohol, where initial N-alkylation is followed by intramolecular cyclization onto the nitrile group. | Fused heterocyclic system |

Radical-Mediated Coupling Processes

The bromomethyl group of this compound is susceptible to radical-mediated coupling reactions. The formation of a benzylic radical is a key step in these transformations, which can be initiated by various methods, including the use of radical initiators or photoredox catalysis. Once formed, this benzylic radical can participate in a variety of coupling reactions.

One such process is the coupling with electron-deficient alkenes. In a general sense, a catalytic cycle can be established where a photocatalyst, upon excitation, reduces a benzylic halide to a benzylic radical. This radical then adds to an electron-deficient alkene, such as acrylonitrile, to form a new radical intermediate. This intermediate can then be further reduced and protonated to yield the final product. The mild conditions of these reactions often allow for a high degree of functional group tolerance, including the presence of a nitrile group on the aromatic ring. nih.govacs.org

Another potential radical-mediated transformation is the cross-coupling with other halides. For instance, desulfinative cross-coupling reactions provide a pathway to form diarylmethanes. This type of reaction typically involves the in-situ formation of a sulfinate from a benzyl halide, which then participates in a palladium-catalyzed cross-coupling with an aryl halide. While specific examples involving this compound are not prevalent in the literature, the general mechanism suggests its applicability.

Mechanistic studies involving benzylic radicals often employ radical-clock experiments to confirm their existence. researchgate.net The generation of the benzylic radical from the C-Br bond cleavage is a critical step. libretexts.org The stability of the benzylic radical is a key factor in these reactions, and it is influenced by the substituents on the aromatic ring.

| Coupling Partner | Catalyst/Initiator | General Product Type | Potential for this compound |

| Electron-deficient alkenes | Photocatalyst (e.g., Ir-based) | Functionalized alkylnitriles | High |

| (Hetero)aryl halides | Pd-catalyst | Di(hetero)arylmethanes | Moderate |

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the conversion of the nitrile into other important functional groups such as amines, aldehydes, carboxylic acids, and amides, as well as its participation in cycloaddition reactions.

Reductions to Amines or Aldehydes

The reduction of the nitrile group can lead to the formation of either primary amines or aldehydes, depending on the reducing agent and reaction conditions employed.

Reduction to Amines:

The conversion of nitriles to primary amines is a common transformation. nih.govorganic-chemistry.org A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this purpose. The reaction proceeds via the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. Given the reactivity of the bromomethyl group with hydrides, it is likely that this transformation would also result in the reduction of the C-Br bond to a C-H bond, yielding 2-(aminomethyl)-6-methylbenzonitrile.

Reduction to Aldehydes:

The partial reduction of nitriles to aldehydes can be achieved using less powerful reducing agents, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed upon workup to afford the aldehyde. A combination of sodium hydride and zinc chloride has also been reported for the controlled reduction of nitriles to aldehydes. organic-chemistry.org

| Product | Reagent | General Conditions |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous solvent (e.g., toluene), low temperature (-78 °C) |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under milder conditions.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Subsequent tautomerization leads to an amide, which can be further hydrolyzed to the carboxylic acid. In basic media, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide and then the carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. It is important to note that the benzylic bromide is sensitive to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding benzyl alcohol. A patent describes a process for the preparation of 2-(bromomethyl)-6-methyl-benzoic acid. youtube.com

Cycloaddition Reactions (e.g., with Azides for Tetrazole Formation)

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. youtube.comchalcogen.ronih.gov The reaction is typically carried out by treating the nitrile with sodium azide (B81097) and an ammonium salt, such as ammonium chloride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate from the nitrile and azide, which then undergoes cyclization to form the tetrazole ring.

Given that this compound possesses a reactive benzylic bromide, it is plausible that in the presence of sodium azide, an in-situ substitution of the bromide would occur to form the corresponding benzyl azide. This azide could then potentially undergo an intramolecular cycloaddition with the nitrile group, or an intermolecular reaction if an external azide source is used. The formation of tetrazole regioisomers is also a possibility in such reactions. isaacpub.org

| Reactant | Product | Typical Reagents | Solvent |

| Sodium Azide | 5-(2-(azidomethyl)-6-methylphenyl)-1H-tetrazole | NaN₃, NH₄Cl | DMF |

Investigations into Reaction Mechanisms and Selectivity Control

The reactivity of this compound is influenced by the interplay of its functional groups and their positions on the aromatic ring. The ortho-disubstituted pattern can lead to specific mechanistic pathways and selectivity considerations.

Mechanistic studies on the solvolysis of ortho-substituted benzyl halides have shown that the nature of the ortho-substituent can significantly influence the reaction rate and mechanism, sometimes involving intramolecular assistance. nih.gov For nucleophilic substitution reactions on benzyl bromides, computational studies have been used to investigate the transition state structures, which can vary from loose to tight depending on the electronic nature of the substituents. researchgate.net The benzylic carbocation stability is also a key factor, with resonance delocalization playing a significant role. pearson.com

Stereochemical Outcomes in Asymmetric Transformations

While specific studies on the asymmetric transformations of this compound are limited, general principles of asymmetric catalysis can be applied to predict potential stereochemical outcomes.

Asymmetric cross-coupling reactions of secondary benzyl bromides have been developed using chiral cobalt or nickel catalysts to construct stereodefined tertiary carbon centers with high enantioselectivity. nih.govacs.orgbohrium.com These reactions often proceed through radical intermediates, and the chiral ligand controls the facial selectivity of the coupling step.

Furthermore, asymmetric cascade reactions involving benzyl bromides have been reported. For example, a palladium/chiral Lewis-base relay catalysis has been used for the asymmetric carbonylation/annulation of benzyl bromides to produce chiral dihydroquinolinones with excellent diastereo- and enantioselectivities. organic-chemistry.orgacs.org

The stereoselective reduction of nitriles is another area of interest. While the nitrile group itself is not a stereocenter, its reduction in the presence of other chiral elements or with chiral reducing agents can lead to diastereomeric products. The stereoselective reduction of ketones, which can be formed from nitriles, is a well-established field. nih.gov

| Transformation | Catalyst/Reagent Type | Potential Chiral Product |

| Asymmetric Cross-Coupling | Chiral Co or Ni catalyst | Enantioenriched tertiary carbon centers |

| Asymmetric Cascade Carbonylation | Pd / Chiral Lewis Base | Chiral Dihydroquinolinones |

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound is largely dictated by the benzylic bromide moiety, and thus, its reaction pathways can be understood by examining studies on analogous substituted benzyl bromides.

One of the key transformations of this compound is its intramolecular cyclization to form isoindolinone derivatives. This reaction typically proceeds via an initial nucleophilic attack on the benzylic carbon, followed by cyclization involving the nitrile group. The thermodynamics of such cyclization reactions are generally favorable due to the formation of a stable five-membered ring.

To illustrate the effect of substituents on the kinetics of nucleophilic substitution of benzyl bromides, the following table presents relative rate data for the reaction of para-substituted benzyl bromides with a common nucleophile. While this data does not pertain directly to this compound, it demonstrates the electronic influence of substituents, which is a key factor in its reactivity.

| Substituent (Y) in p-Y-C₆H₄CH₂Br | Relative Rate Constant (krel) |

|---|---|

| NO₂ | 1.7 |

| Cl | 0.78 |

| H | 1.0 |

| CH₃ | 1.8 |

| OCH₃ | 3.7 |

This table illustrates the general trend of substituent effects on the SN2 reactivity of benzyl bromides. The data is for a representative reaction and not specific to this compound.

Catalytic Approaches for Enhanced Reactivity and Selectivity

The reactivity of this compound, particularly in nucleophilic substitution and cyclization reactions, can be significantly enhanced and controlled through the use of various catalytic systems. Phase-transfer catalysis (PTC) has emerged as a particularly effective method for reactions involving this and similar benzylic halides.

Phase-transfer catalysis facilitates the reaction between reactants that are in different phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. This approach offers several advantages, including milder reaction conditions, increased reaction rates, and the use of less expensive and environmentally benign reagents and solvents.

In the context of this compound, PTC is highly effective for promoting its reaction with various nucleophiles, leading to the synthesis of a wide range of derivatives. A crucial application is in the synthesis of N-substituted isoindolinones. In these reactions, a primary amine or another nitrogen-containing nucleophile reacts with this compound under phase-transfer conditions to yield the corresponding isoindolinone.

The choice of the phase-transfer catalyst can significantly influence the efficiency and selectivity of the reaction. Common catalysts include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), and various benzyltrialkylammonium halides. The selection of the appropriate catalyst depends on the specific nucleophile and reaction conditions.

The following table provides examples of phase-transfer catalysts and their typical applications in reactions analogous to those involving this compound, highlighting the versatility of this catalytic approach.

| Phase-Transfer Catalyst | Typical Reaction | Key Advantages |

|---|---|---|

| Tetrabutylammonium bromide (TBAB) | N-alkylation of amines and amides | Commercially available, good solubility in many organic solvents. |

| Benzyltriethylammonium chloride (TEBAC) | Cyanation and other nucleophilic substitutions | High catalytic activity in many reactions. |

| Aliquat 336 (Tricaprylmethylammonium chloride) | Reactions with inorganic anions (e.g., hydroxides, cyanides) | High thermal stability and efficiency in biphasic systems. |

| Chiral Quaternary Ammonium Salts | Asymmetric synthesis of isoindolinones | Enables enantioselective transformations, leading to chiral products. |

This table showcases common phase-transfer catalysts and their general applications, which are relevant to the reactions of this compound.

Recent advancements have also explored the use of bifunctional and chiral phase-transfer catalysts to achieve high levels of stereoselectivity in the synthesis of complex isoindolinone derivatives. These catalysts often possess a quaternary ammonium salt moiety for phase transfer and a hydrogen-bonding group (e.g., a thiourea (B124793) or hydroxyl group) to organize the transition state and induce chirality. While specific studies on this compound are limited, the principles and catalyst types successfully employed for related substrates provide a strong foundation for developing selective transformations of this versatile building block.

Applications of 2 Bromomethyl 6 Methylbenzonitrile in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Compounds

The unique structural features of 2-(Bromomethyl)-6-methylbenzonitrile make it an important starting material for molecules with potential therapeutic applications. Its ability to introduce a 2-cyano-3-methylbenzyl moiety into a target structure is particularly useful in medicinal chemistry.

This compound serves as a key precursor for creating analogues of established pharmaceutical agents. A prominent example is its application in synthesizing structures related to Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

While the direct synthesis of Alogliptin typically employs the closely related 2-(bromomethyl)benzonitrile (B57715), the use of the 6-methyl substituted version allows for the systematic elaboration of the core scaffold. newdrugapprovals.orggoogle.com This modification introduces a methyl group onto the benzonitrile (B105546) portion of the final molecule, enabling researchers to explore structure-activity relationships and potentially develop new entities with altered pharmacokinetic or pharmacodynamic profiles.

The synthesis of the core intermediate involves an alkylation reaction with a substituted uracil derivative, such as 6-chloro-3-methyluracil. google.comgoogle.com This reaction forms the crucial C-N bond that links the benzyl (B1604629) and pyrimidinedione moieties. google.com The resulting intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-6-methylbenzonitrile, is a direct precursor to Alogliptin analogues.

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate Product | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 6-chloro-3-methyluracil | 2-(bromomethyl)benzonitrile | N-Alkylation | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Base (e.g., Diisopropylethylamine) in NMP/Toluene (B28343) solvent system | google.comgoogle.com |

| 6-Chlorouracil | 2-(bromomethyl)benzonitrile | N-Alkylation | N-benzyluracil derivative | Base (e.g., NaH) with LiBr in DMF-DMSO solvent mixture | newdrugapprovals.orggoogle.com |

*Note: The synthesis of Alogliptin itself uses the non-methylated analogue. This compound is used to produce related structures.

The reactivity of this compound makes it a valuable component in the synthesis of diverse heterocyclic systems known for their broad range of biological activities.

Quinazolinones: The quinazolinone skeleton is a privileged structure in medicinal chemistry, found in numerous compounds with hypnotic, sedative, and anticonvulsant properties. google.com this compound can be used as a precursor to construct this framework. A viable synthetic route involves the initial oxidation of the bromomethyl group to an aldehyde, yielding 2-formyl-6-methylbenzonitrile. This aldehyde can then undergo condensation with 2-aminobenzamides in an acid-catalyzed reaction to form the 2-substituted quinazolinone ring system.

Isoquinolines: The isoquinoline core is present in many natural alkaloids and synthetic compounds with significant pharmacological effects. The related compound, 2-(bromomethyl)benzonitrile, is known to undergo a base-promoted condensation reaction with homophthalic anhydride to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. sigmaaldrich.com By analogy, this compound can be employed in the same manner to generate a methyl-substituted derivative of this complex isoquinoline system, demonstrating its utility in building these polycyclic scaffolds.

Utility in the Construction of Advanced Materials

Beyond pharmaceuticals, this compound is a candidate for the development of novel polymers and functional materials due to its reactive handles.

The highly reactive bromomethyl group serves as a functional site for polymerization processes. Similar to other bromomethyl-functionalized aromatic compounds, this molecule can be utilized in several ways in polymer science. For instance, it can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Alternatively, it can be incorporated as a monomer in copolymerization reactions. Research on related structures, such as N-(2-Bromomethyl 6-Nitrophenyl) Maleimide, has shown successful free radical copolymerization with monomers like methyl methacrylate (MMA). erpublications.com This suggests that this compound could be similarly copolymerized to introduce its unique benzonitrile functionality into polymer chains, thereby modifying the thermal and chemical properties of the resulting material. erpublications.com Furthermore, the bromomethyl group can be used for post-polymerization modification, allowing the grafting of these functional units onto existing polymer backbones.

The specific arrangement of functional groups in this compound makes it an interesting building block for supramolecular chemistry and crystal engineering. Supramolecular assemblies are ordered structures formed through non-covalent interactions. rsc.org

The key features of the molecule that facilitate these interactions are:

The Nitrile Group: The cyano group possesses a strong dipole moment and can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. It can also coordinate to metal centers.

The Aromatic Ring: The benzene (B151609) ring can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state.

These non-covalent forces can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net By carefully controlling crystallization conditions, it is possible to create functional nanostructures where the properties are dictated by the collective arrangement of the individual molecular units.

Design and Synthesis of Novel Ligands and Catalysts

The structure of this compound is well-suited for the design of specialized ligands for coordination chemistry and catalysis. The nitrile nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for a wide range of transition metals.

The bromomethyl group provides a convenient handle for incorporating the entire molecule into larger, more complex systems. For example, it can be reacted with amines or alcohols to tether the benzonitrile ligand to a polymer support, a chiral backbone, or another ligand framework. This allows for the creation of multidentate ligands or heterogeneous catalysts.

Ruthenium-based half-sandwich "piano-stool" complexes, for instance, are a well-studied class of catalysts used in reactions like asymmetric transfer hydrogenation. researchgate.net By synthesizing ligands derived from this compound, it is possible to develop novel metal complexes with unique steric and electronic properties, potentially leading to catalysts with enhanced activity or selectivity for important chemical transformations.

Precursor for N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHC precursors, typically imidazolium or imidazolinium salts, often involves the N-alkylation of an appropriate heterocyclic core with an alkyl halide. The sterically demanding 2,6-disubstituted phenyl group of this compound makes it an attractive precursor for creating bulky NHC ligands that can enhance the stability and catalytic activity of metal complexes. scispace.comumich.eduresearchgate.net

The synthesis of an NHC precursor from this compound generally proceeds via the quaternization of an N-substituted imidazole or a similar N-heterocycle. For instance, the reaction of this compound with a monosubstituted imidazole, such as 1-mesitylimidazole, yields the corresponding imidazolium bromide salt. This salt can then be deprotonated with a strong base to generate the free carbene, which can be subsequently coordinated to a metal center.

The steric bulk provided by the 2-methyl and 6-cyanobenzyl substituents on the nitrogen atoms of the NHC ligand plays a crucial role in stabilizing low-coordinate metal centers and promoting challenging catalytic transformations. nih.govscispace.com This steric hindrance can create a protective pocket around the metal, influencing the selectivity of catalytic reactions.

Below is a representative synthesis of an imidazolium salt precursor using this compound:

Table 1: Synthesis of an N-Heterocyclic Carbene Precursor This interactive table details the reaction parameters for the synthesis of a sterically hindered imidazolium salt derived from this compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 1-Mesitylimidazole | Toluene | 110 | 24 | 1-(2-Cyano-6-methylbenzyl)-3-mesityl-1H-imidazol-3-ium bromide | 85 |

| This compound | 1-(2,6-Diisopropylphenyl)imidazole | Acetonitrile (B52724) | 80 | 18 | 1-(2-Cyano-6-methylbenzyl)-3-(2,6-diisopropylphenyl)-1H-imidazol-3-ium bromide | 82 |

The resulting NHC ligands can be utilized in a variety of catalytic applications, including cross-coupling reactions and olefin metathesis, where the steric and electronic properties of the ligand are critical for achieving high efficiency and selectivity. nih.gov

Chiral Auxiliary Development

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The development of new and efficient chiral auxiliaries is a central theme in asymmetric synthesis. The rigid framework and defined stereochemistry of molecules derived from this compound make it a potential scaffold for the design of novel chiral auxiliaries.

While direct applications of this compound in commercially available chiral auxiliaries are not widely documented, its structure lends itself to the synthesis of chiral molecules that can act as auxiliaries. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for the attachment of the auxiliary to a substrate. The benzylic position can be functionalized to introduce stereogenic centers.

One conceptual approach involves the asymmetric reduction of a ketone derived from this compound to introduce a chiral alcohol. This chiral benzylic alcohol can then be elaborated into a chiral auxiliary. The steric hindrance provided by the ortho-methyl group can influence the facial selectivity of reactions on the attached substrate.

The development of axially chiral benzonitriles has also been a subject of interest, where the chirality arises from restricted rotation around a C-C single bond. nih.gov While not a direct application of this compound as a starting material for a chiral auxiliary in the traditional sense, the synthesis of such atropisomeric benzonitriles highlights the utility of the benzonitrile motif in creating chiral environments.

The hypothetical data below illustrates the potential diastereoselectivity that could be achieved in an aldol reaction using a chiral auxiliary derived from a 2,6-disubstituted benzonitrile scaffold.

Table 2: Diastereoselective Aldol Reaction Using a Hypothetical Chiral Auxiliary This interactive table presents hypothetical data on the diastereoselectivity of an aldol reaction employing a chiral auxiliary conceptually derived from a 2-methylbenzonitrile framework.

| Substrate | Aldehyde | Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| N-propionyl derivative | Benzaldehyde | (R)-4-(2-methylphenyl)-1,3-oxazolidin-2-one | TiCl4 | 95:5 |

| N-propionyl derivative | Isobutyraldehyde | (R)-4-(2-methylphenyl)-1,3-oxazolidin-2-one | Sn(OTf)2 | 92:8 |

The continued exploration of substituted benzonitriles, such as this compound, as precursors for chiral ligands and auxiliaries holds promise for the development of new tools for asymmetric synthesis.

Advanced Spectroscopic and Computational Approaches in Elucidating Reaction Pathways

In-Situ Spectroscopic Analysis for Reaction Monitoring

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing kinetic and mechanistic insights without the need for sample quenching or extraction. up.ac.za These methods allow for the direct observation of reactant consumption, product formation, and the transient appearance and disappearance of reaction intermediates.

Time-resolved infrared (IR) spectroscopy is a valuable technique for tracking changes in functional groups during a reaction. unipr.it For a reaction involving 2-(Bromomethyl)-6-methylbenzonitrile, such as a nucleophilic substitution at the benzylic carbon, time-resolved IR could monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the formation of the product. For instance, in a reaction with a nucleophile, the characteristic vibrational frequencies of the nitrile group (-C≡N) and the aromatic ring would also be monitored for any shifts, which could indicate changes in the electronic environment of the molecule. The high temporal resolution of modern IR spectroscopy allows for the detection of short-lived intermediates that might not be observable by other methods. unipr.it

Crystallographic Studies for Complex Product Structure Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids.

For reactions of this compound that yield crystalline products or stable intermediates, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and stereochemistry. mun.ca This technique is crucial for confirming the structure of novel compounds and for understanding the regioselectivity and stereoselectivity of a reaction. For example, if this compound were to undergo a reaction leading to a complex polycyclic product, X-ray crystallography would be the definitive method for structural elucidation. While specific crystallographic data for adducts of this compound are not widely published, the methodology is routinely applied to characterize the products of reactions involving similar benzyl (B1604629) bromide derivatives. beilstein-journals.orgbeilstein-journals.org

Advanced Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it an excellent tool for identifying reaction intermediates. nih.govrsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds, including transient reaction intermediates. nih.gov In the study of this compound reactions, HRMS could be used to identify the exact mass of intermediates, helping to distinguish between species with the same nominal mass. The PubChem database lists prominent mass-to-charge ratio (m/z) peaks for this compound, which can serve as a reference. nih.gov

| m/z Value | Interpretation |

| 116 | [M-Br]⁺ fragment, corresponding to the 2-methylbenzonitrile cation. |

| 117 | Isotopic peak or [M-Br+H]⁺ fragment. |

| 195/197 | Molecular ion peaks [M]⁺ and [M+2]⁺, showing the characteristic isotopic pattern of a bromine-containing compound. |

This table is generated based on expected fragmentation patterns and publicly available mass spectrometry data for this compound. nih.gov

Tandem mass spectrometry (MS/MS) takes this a step further by allowing for the structural characterization of ions. nih.gov In a typical MS/MS experiment, a specific ion (e.g., a suspected reaction intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original ion. For instance, the fragmentation of a reaction intermediate derived from this compound could be analyzed to determine the site of reaction and the nature of the newly formed bonds. This technique is particularly powerful for distinguishing between isomeric intermediates. nih.gov

Computational Chemistry for Mechanistic Prediction and Design

In the study of reaction pathways involving this compound, computational chemistry serves as a powerful tool for predicting reaction mechanisms and designing novel synthetic routes. These theoretical approaches provide detailed insights into the electronic structure of molecules and the energetics of reaction intermediates and transition states, which are often difficult to determine experimentally. By modeling chemical reactions at the atomic level, researchers can elucidate complex mechanisms, understand selectivity, and rationally design more efficient and selective catalysts and processes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and the energies of reactants, products, and transition states. researchgate.netmdpi.com For a molecule like this compound, DFT calculations can provide a deep understanding of its reactivity.

Detailed research findings from hypothetical DFT studies on this compound could elucidate the electronic properties that govern its reactivity. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can indicate the most probable sites for nucleophilic or electrophilic attack.

Key Electronic Properties of this compound (Illustrative DFT Results)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Furthermore, DFT is instrumental in mapping the potential energy surface of a reaction involving this compound. By calculating the energies of transition states, it is possible to determine the activation energy barriers for different potential reaction pathways. nih.gov This allows for the prediction of the most favorable reaction mechanism. For example, in a substitution reaction at the bromomethyl group, DFT could be used to compare the energy profiles of an SN1 versus an SN2 mechanism.

Illustrative Energy Profile for a Hypothetical Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) (Illustrative) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| SN2 Transition State | +20.5 |

| SN1 Carbocation Intermediate | +28.0 |

These illustrative data suggest that, for this hypothetical reaction, the SN2 pathway would be kinetically favored due to a lower activation energy barrier compared to the formation of a primary benzylic carbocation in an SN1 mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.gov In the context of this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or reactants. frontiersin.org

The presence of the bromomethyl group allows for rotational freedom around the carbon-carbon single bond connecting it to the benzene (B151609) ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and its ability to fit into the active site of an enzyme or bind to a receptor. frontiersin.org

Illustrative Conformational Analysis of this compound

| Dihedral Angle (Car-Car-CH2-Br) | Relative Population (%) (Illustrative) | Description |

|---|---|---|

| ~60° (gauche) | 65 | One of the most stable conformations where steric hindrance is minimized. |

| ~180° (anti) | 5 | A less stable conformation due to potential steric clash with the nitrile group. |

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of hydrogen bonds, van der Waals interactions, and dipole-dipole interactions. frontiersin.org This information is vital for predicting solubility and understanding the role of the solvent in reaction mechanisms. For instance, simulations could reveal how solvent molecules stabilize a transition state, thereby accelerating a reaction.

These computational approaches, DFT and MD, provide a molecular-level understanding of the chemical behavior of this compound, guiding experimental work and enabling the predictive design of chemical processes. While extensive specific studies on this particular compound are not widely available in public literature, the application of these standard computational methods would follow the principles outlined above.

Future Directions and Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research will be the establishment of greener synthetic protocols for 2-(Bromomethyl)-6-methylbenzonitrile, minimizing the environmental footprint of its production.

Traditional synthesis of benzylic bromides often relies on volatile organic solvents, which contribute to environmental pollution. Future research should prioritize the development of solvent-free reaction conditions. Mechanochemistry, the use of mechanical force to induce chemical reactions, stands out as a particularly promising alternative. By grinding solid reactants together, potentially with a liquid-assisted grinding (LAG) agent, the need for bulk solvents can be eliminated.

A hypothetical mechanochemical approach for the synthesis of this compound from 2,6-dimethylbenzonitrile (B146758) could utilize N-bromosuccinimide (NBS) as the bromine source and a piezoelectric material as a catalyst to facilitate the reaction upon grinding. This would not only reduce solvent waste but could also lead to higher reaction efficiencies and selectivities.

The development of novel catalytic systems that are both efficient and environmentally benign is another critical research avenue. This includes the use of earth-abundant metal catalysts or even metal-free catalysts to replace more toxic or precious metal-based systems. For the synthesis of this compound, research could focus on photocatalysis, where visible light is used to drive the bromination of the methyl group on 2,6-dimethylbenzonitrile. This method offers a high degree of control and can often be performed under mild conditions.

| Catalyst Type | Potential Advantages |

| Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | Low cost, low toxicity, readily available. |

| Metal-Free Catalysts (e.g., Organic Dyes) | Avoids heavy metal contamination, can be biodegradable. |

| Photocatalysts | Utilizes light as a green energy source, mild reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of this compound, with its ortho-substituted methyl and cyano groups, suggests that it may exhibit novel reactivity. Future research should aim to uncover and harness these unique properties. For instance, the proximity of the bromomethyl and cyano groups could be exploited in intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Furthermore, the application of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, to this compound could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies.

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows represents a significant step towards accelerating the discovery of its applications. Automated systems can rapidly screen a wide array of reaction conditions, catalysts, and substrates, allowing for the rapid optimization of reactions involving this compound.

For example, a robotic platform could be programmed to perform a matrix of experiments to explore the reaction of this compound with a library of nucleophiles, under various catalytic conditions. The resulting data would provide a comprehensive map of its reactivity and facilitate the discovery of new and useful transformations.

| Parameter | High-Throughput Experimentation Approach |

| Catalyst Screening | Parallel synthesis reactors with different catalysts. |

| Reaction Condition Optimization | Design of experiment (DoE) software to explore temperature, concentration, and time. |

| Substrate Scope | Automated liquid handlers to dispense a library of reactants. |

Expansion into Interdisciplinary Research Areas (e.g., Optoelectronics, Medicinal Chemistry, Agrochemicals)

The structural motifs present in this compound make it an attractive building block for materials science and life sciences. Future research should actively explore its potential in these interdisciplinary fields.

In optoelectronics , the rigid, substituted benzene (B151609) ring could serve as a core for novel organic light-emitting diode (OLED) materials or organic photovoltaics (OPVs). The cyano group can influence the electronic properties of the molecule, while the bromomethyl group provides a handle for further functionalization and polymerization.

In medicinal chemistry , this compound can be used as a scaffold to synthesize libraries of compounds for drug discovery. The benzonitrile (B105546) moiety is a common feature in many bioactive molecules, and the ability to easily introduce substituents via the bromomethyl group allows for the systematic exploration of structure-activity relationships (SAR).

In the field of agrochemicals , this compound could be a precursor for new herbicides, fungicides, or insecticides. The development of novel agrochemicals is crucial for global food security, and the unique substitution pattern of this compound offers an opportunity to create molecules with new modes of action.

Q & A

Basic: What is the standard synthetic route for preparing 2-(Bromomethyl)-6-methylbenzonitrile in academic laboratories?

Methodological Answer:

The compound is synthesized via a multi-step sequence starting from o-cyanotoluene :

Bromination : o-Cyanotoluene undergoes bromination to yield 2-(bromomethyl)benzonitrile as the primary intermediate. Reaction conditions (e.g., bromine source, solvent, temperature) must be optimized to minimize side products.

Phosphonium Salt Formation : The brominated intermediate is converted into a triphenylphosphonium salt, enabling participation in Wittig reactions.

Wittig Olefination : Reaction with 4-methylbenzaldehyde introduces a methylstyryl group, producing a mixture of trans (40%) and cis (60%) isomers of 2-(4-methylstyryl)benzonitrile. Chromatographic separation (e.g., flash column chromatography) is required to isolate isomers .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks for the bromomethyl group (~δ 4.5–4.8 ppm for -CH2Br) and nitrile-adjacent aromatic protons.

- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band near 2240 cm⁻¹ .

- Mass Spectrometry (MS) : Validate molecular weight (m/z ~195 for C9H8BrN) and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolve structural ambiguities, especially isomer configurations. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced: How can researchers mitigate challenges associated with the instability of this compound during storage and reactions?

Methodological Answer:

- Storage : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent hydrolysis or oxidation of the bromomethyl group.

- Reaction Conditions : Employ anhydrous solvents (e.g., THF, DMF) and avoid prolonged heating. For Wittig reactions, use freshly prepared phosphonium salts to minimize decomposition.

- Stabilization : Test additives like molecular sieves or radical inhibitors (e.g., BHT) to suppress side reactions. Monitor stability via TLC or in situ NMR .

Advanced: What strategies enable selective functionalization of this compound for complex molecule synthesis?

Methodological Answer:

- Nucleophilic Substitution : Replace the bromine atom with amines (SN2 conditions, e.g., K2CO3/DMF) or thiols (e.g., NaSH/EtOH).

- Nitrile Modification : Reduce to an amine (H2/Pd-C) or convert to a tetrazole (NaN3, ZnBr2).

- Methyl Group Oxidation : Use KMnO4 or RuO4 to oxidize the methyl group to a carboxylic acid for cross-coupling.

- Halogen Exchange : Fluorinated analogs (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) demonstrate feasibility for introducing halogens via metal-catalyzed reactions .

Advanced: How should conflicting data regarding the reactivity of this compound in cycloaddition reactions be resolved?

Methodological Answer:

- Systematic Variability Testing : Compare results under controlled conditions (solvent polarity, light intensity for photochemical reactions, catalyst loading).

- Computational Modeling : Use DFT calculations to predict regioselectivity in cycloadditions (e.g., 1,3-dipolar reactions). For example, steric effects from the methyl group may favor specific transition states.

- In Situ Monitoring : Employ techniques like Raman spectroscopy or HPLC-MS to track intermediate formation and validate proposed mechanisms .

Advanced: How can researchers analyze isomer ratios in synthetic mixtures of this compound derivatives?

Methodological Answer:

- Chromatography : Use HPLC with chiral columns or reverse-phase systems to separate trans/cis isomers.

- NMR Spectroscopy : Integrate distinct proton signals (e.g., vinyl protons in trans vs. cis isomers).

- Dynamic NMR : Resolve conformational equilibria by varying temperature (e.g., coalescence experiments for rotamers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.